molecular formula C11H17NO2 B13243563 1-(2,5-Dimethoxyphenyl)propan-1-amine

1-(2,5-Dimethoxyphenyl)propan-1-amine

Cat. No.: B13243563
M. Wt: 195.26 g/mol
InChI Key: NSOXLVZWGDWPBU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)propan-1-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited commercial applications. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of this compound from nitrostyrene intermediates.

    Substitution: Formation of various substituted phenethylamines.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)propan-1-amine involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their pharmacological effects and receptor binding profiles, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO2/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10H,4,12H2,1-3H3

InChI Key

NSOXLVZWGDWPBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)OC)OC)N

Origin of Product

United States

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